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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trans-bis-isatoic anhydride (TBIA)

as a chemical probe for investigating higher-order RNA-RNA interactions. It is designed for

researchers in molecular biology, structural biology, and drug development who are interested

in elucidating the complex three-dimensional structures of RNA molecules. This document

details the underlying chemical principles, experimental protocols, and data analysis workflows

for employing TBIA in conjunction with the SHAPE-JuMP methodology.

Introduction to TBIA for RNA Structure Probing
Understanding the intricate three-dimensional architecture of RNA is crucial for deciphering its

function in cellular processes and for the rational design of RNA-targeted therapeutics. While

much is known about RNA secondary structure, the mapping of tertiary and higher-order

interactions remains a significant challenge. trans-bis-isatoic anhydride (TBIA) is a bifunctional

chemical probe developed to capture these long-range interactions by covalently crosslinking

nucleotides that are distant in the primary sequence but in close spatial proximity within the

folded RNA structure[1].

TBIA is a type of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension)

reagent, but with a key difference: it possesses two reactive isatoic anhydride moieties. This

bifunctional nature allows TBIA to react with the 2'-hydroxyl groups of two different nucleotides,

forming a covalent crosslink between them[1]. These crosslinks serve as markers for regions of
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the RNA that are interacting in three-dimensional space, providing valuable constraints for

structural modeling.

The primary application of TBIA is within the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation

analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology. This technique

uses an engineered reverse transcriptase that can "jump" across the TBIA-induced crosslink,

recording the event as a specific deletion in the resulting complementary DNA (cDNA). High-

throughput sequencing of this cDNA library allows for the precise identification of the

crosslinked nucleotides[1].

The Chemistry of TBIA-RNA Interaction
TBIA functions by acylating the 2'-hydroxyl group of ribonucleotides, a site that is generally

flexible and accessible in non-base-paired regions of an RNA molecule. The reaction

mechanism involves two successive acylation events, as depicted below.

Step 1: First Acylation

Step 2: Second Acylation (Crosslinking)

Alternative Fate
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TBIA Reaction Mechanism with RNA.
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The initial reaction of one of TBIA's isatoic anhydride moieties with a nucleotide's 2'-OH group

forms a mono-adduct. The second anhydride group can then react with a spatially proximal

nucleotide to form a stable crosslink. Alternatively, if no other nucleotide is suitably positioned,

the second anhydride can hydrolyze, resulting in a stable, non-crosslinked mono-adduct[1].

Experimental Protocol: The SHAPE-JuMP Workflow
The SHAPE-JuMP technique provides a robust workflow for identifying TBIA-induced

crosslinks. The key steps, from RNA preparation to data analysis, are outlined below.
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1. RNA Folding
In vitro transcribed RNA is folded

into its native conformation.

2. TBIA Treatment
Folded RNA is treated with TBIA

to induce intramolecular crosslinks.

3. Reverse Transcription
An engineered 'jumping' reverse
transcriptase (RT-C8) is used.

4. Crosslink Traversal
The RT 'jumps' across the TBIA crosslink,

creating a deletion in the cDNA.

5. High-Throughput Sequencing
The resulting cDNA library is sequenced.

6. Data Analysis
Sequencing reads are aligned to the

reference sequence to identify deletions,
revealing crosslinked nucleotides.

Click to download full resolution via product page

Overview of the SHAPE-JuMP Experimental Workflow.

RNA Preparation and Folding
RNA Transcription: The RNA of interest is produced by in vitro transcription from a DNA

template.
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Purification: The transcript is purified using denaturing polyacrylamide gel electrophoresis

(PAGE) to ensure homogeneity.

Folding: The purified RNA is folded into its functional conformation. A typical folding buffer

may contain HEPES, MgCl₂, and KCl at appropriate concentrations. The RNA is heated to

denature any misfolded structures and then slowly cooled to room temperature to allow for

proper folding.

TBIA Crosslinking Reaction
Reagent Preparation: Prepare a fresh stock solution of TBIA in a dry, water-miscible solvent

like dimethyl sulfoxide (DMSO).

Reaction Setup: The folded RNA is treated with TBIA. The final concentration of TBIA and

the reaction time are critical parameters that may need optimization for different RNAs. A

typical reaction might involve treating the RNA with TBIA for a defined period at a specific

temperature (e.g., 37°C).

Quenching: The reaction is quenched to stop further crosslinking.

RNA Purification: The crosslinked RNA is purified to remove unreacted TBIA and other

reaction components.

Reverse Transcription with Engineered Polymerase
Primer Annealing: A fluorescently labeled or sequencing-adapter-containing primer is

annealed to the 3' end of the modified RNA.

Reverse Transcription: The key to SHAPE-JuMP is the use of an engineered reverse

transcriptase, RT-C8, which has been optimized to be permissive towards alternative nucleic

acid backbones[1]. This enzyme can traverse the TBIA crosslink, effectively "jumping" from

one side of the crosslink to the other. This traversal event results in a deletion in the

synthesized cDNA strand corresponding to the region between the crosslinked

nucleotides[1].

cDNA Purification: The resulting cDNA is purified.
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Library Preparation and Sequencing
Library Construction: The purified cDNA is prepared for high-throughput sequencing using

standard library preparation kits. This typically involves ligation of sequencing adapters.

Sequencing: The library is sequenced on a suitable platform to generate a large number of

reads.

Data Analysis and Interpretation
The primary goal of the data analysis is to identify the deletion events in the sequencing reads,

which correspond to the TBIA crosslinks.

Read Alignment: Sequencing reads are aligned to the reference sequence of the RNA.

Deletion Identification: Custom scripts or bioinformatics tools are used to identify reads that

contain deletions not present in control samples (e.g., RNA treated with a mono-functional

reagent or no reagent).

Crosslink Mapping: The start and end points of the deletions are mapped back to the RNA

sequence, identifying the pair of nucleotides that were crosslinked by TBIA.

Structural Modeling: The identified long-range interactions are used as constraints to guide

computational modeling of the RNA's three-dimensional structure.

Quantitative Data Summary
The efficiency of TBIA-induced crosslinking can be assessed by denaturing gel

electrophoresis. Crosslinked RNA species will exhibit lower mobility compared to their

uncrosslinked counterparts.
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RNA Molecule
Crosslinking
Efficiency (%)

Observation Reference

Bacillus

stearothermophilus

RNase P catalytic

domain

5 - 10

Concentration-

independent,

indicating

intramolecular

crosslinks.

[1]

Varkud satellite (VS)

ribozyme (A756G

mutant)

5 - 10

Efficient crosslinking

observed as a lower

mobility band on a

denaturing gel.

[1]

Table 1: Reported TBIA Crosslinking Efficiency for Model RNAs.

Conclusion
TBIA, when coupled with the SHAPE-JuMP methodology, offers a powerful approach for the

direct mapping of higher-order RNA-RNA interactions. By providing experimental data on

through-space nucleotide proximities, this technique can significantly enhance the accuracy of

RNA structural modeling. For researchers in drug development, a detailed understanding of

RNA tertiary structure is invaluable for identifying and validating novel drug targets and for

designing structure-based therapies. The protocols and workflows described in this guide

provide a solid foundation for the successful application of TBIA in exploring the complex world

of RNA architecture.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583643#a-exploring-rna-rna-interactions-with-tbia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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